Uridine-2-14C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

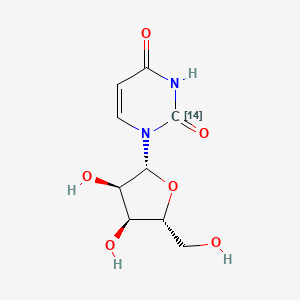

Uridine-2-14C is a useful research compound. Its molecular formula is C9H12N2O6 and its molecular weight is 246.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Studies

Uridine-2-14C is extensively used in metabolic studies to trace the incorporation of uridine into RNA and other biomolecules. Its radiolabeling allows researchers to monitor metabolic pathways and understand cellular metabolism.

Case Study: Muscle Tissue Analysis

A study demonstrated that the incorporation of this compound into RNA was significantly higher in dystrophic muscle tissue compared to normal muscle at various time points. This suggests alterations in RNA metabolism associated with muscle degeneration and provides insights into potential therapeutic targets for muscular dystrophies .

RNA Synthesis Tracking

The compound is utilized to study RNA synthesis in various organisms and cell types. By tracking the incorporation of this compound into RNA, researchers can gain insights into transcriptional activity under different physiological conditions.

Case Study: Transport Mechanisms

Research investigating the transport of uridine and its derivatives, including this compound, has revealed important mechanisms by which nucleosides are transported across cellular membranes. These studies have implications for understanding how cells regulate nucleotide availability for RNA synthesis .

Therapeutic Potential

This compound has been explored for its therapeutic potential, particularly in neurological disorders and metabolic diseases. Its ability to influence phospholipid synthesis in the brain has garnered interest for treating conditions like Alzheimer's disease.

Case Study: Brain Synapse Formation

A study showed that oral administration of uridine (as UMP) increased levels of phosphatides and synaptic proteins in the brain, enhancing synapse formation. This suggests that uridine supplementation could be beneficial in neurodegenerative diseases where synaptic integrity is compromised .

Pharmacological Applications

This compound is also used in pharmacological research to evaluate drug metabolism and efficacy. Its incorporation into nucleotides allows researchers to assess how drugs influence nucleic acid synthesis.

Case Study: Cancer Treatment

In cancer research, this compound has been employed to study the effects of various anticancer agents on nucleotide metabolism. For instance, studies have shown that certain drugs can alter the incorporation rates of uridine into RNA, providing insights into their mechanisms of action and potential side effects .

Data Tables

The following tables summarize key findings related to the applications of this compound:

化学反応の分析

Table 1: Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Phosphorolysis | Steady-state kinetics | Uracil-2-14C, R1P |

| Photohydration | UV irradiation (UVC) | Uridine photohydrate |

| Amine Addition | pH 7.5, 25°C | Uracil-amine adducts |

Metabolic Degradation Pathways

Uridine-2-14C is metabolically converted through salvage pathways or degradation. Key enzymes and pathways include:

Enzymatic Cleavage

-

Uridine Phosphorylase : Catalyzes the conversion of this compound to uracil-2-14C and R1P. This reaction is reversible, with an equilibrium constant Keq=0.6

.

Table 2: Kinetic Parameters of Uridine Phosphorylase

| Parameter | Value (μM) |

|---|---|

| Kis | |

| (Uridine) | 512 ± 165 |

| Kii | |

| (Uridine) | 243 ± 28 |

| Kis | |

| (Phosphate) | 601 ± 110 |

Salvage Pathway Integration

-

RNA Synthesis : this compound is incorporated into RNA via RNA polymerase, with rates dependent on cellular oxygen levels. High oxygen (80%) reduces incorporation compared to low oxygen (2–5%) .

Environmental and Cellular Impact

Oxygen-Dependent Metabolism

In myocardial cells, this compound incorporation into RNA is impaired at 80% oxygen, preceding protein synthesis inhibition. This effect is reversed by actinomycin-D treatment, which halts RNA synthesis .

Table 3: Oxygen Effects on this compound Incorporation

| Oxygen Level (%) | Incorporation Rate (Relative to 20% O2) |

|---|---|

| 80% | 33% (4 hours post-exposure) |

| 20% | 100% |

| 2–5% | 150% |

Photochemical Stability

this compound undergoes UV-induced degradation, forming photohydrates that react with amines to yield opened-ring products. These reactions are pH-dependent, with optimal reactivity near neutral conditions .

特性

分子式 |

C9H12N2O6 |

|---|---|

分子量 |

246.19 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](214C)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+2 |

InChIキー |

DRTQHJPVMGBUCF-XBRADUNCSA-N |

異性体SMILES |

C1=CN([14C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。